3-amino-N-((3-isopropyl-1,2,4-oxadiazol-5-yl)methyl)propanamide hydrochloride

Bioisosterism Hydrolytic stability Amide replacement

3-Amino-N-((3-isopropyl-1,2,4-oxadiazol-5-yl)methyl)propanamide hydrochloride (CAS 1435803-86-3) is a synthetic small-molecule building block featuring a 1,2,4-oxadiazole core, a 3-isopropyl substituent, a methylene-linked propanamide spacer, and a terminal primary amine, supplied as the hydrochloride salt (MW 248.71 g/mol, typically ≥97% purity). The 1,2,4-oxadiazole ring is a well-established amide/ester bioisostere that confers resistance to hydrolytic degradation while preserving hydrogen-bonding capacity, making this scaffold attractive for medicinal chemistry and chemical biology probe development.

Molecular Formula C9H17ClN4O2
Molecular Weight 248.71 g/mol
CAS No. 1435803-86-3
Cat. No. B1377787
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-amino-N-((3-isopropyl-1,2,4-oxadiazol-5-yl)methyl)propanamide hydrochloride
CAS1435803-86-3
Molecular FormulaC9H17ClN4O2
Molecular Weight248.71 g/mol
Structural Identifiers
SMILESCC(C)C1=NOC(=N1)CNC(=O)CCN.Cl
InChIInChI=1S/C9H16N4O2.ClH/c1-6(2)9-12-8(15-13-9)5-11-7(14)3-4-10;/h6H,3-5,10H2,1-2H3,(H,11,14);1H
InChIKeyMHWDFNDEOVELLA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-N-((3-isopropyl-1,2,4-oxadiazol-5-yl)methyl)propanamide Hydrochloride (CAS 1435803-86-3): Procurement-Relevant Identity and Scaffold Overview


3-Amino-N-((3-isopropyl-1,2,4-oxadiazol-5-yl)methyl)propanamide hydrochloride (CAS 1435803-86-3) is a synthetic small-molecule building block featuring a 1,2,4-oxadiazole core, a 3-isopropyl substituent, a methylene-linked propanamide spacer, and a terminal primary amine, supplied as the hydrochloride salt (MW 248.71 g/mol, typically ≥97% purity) . The 1,2,4-oxadiazole ring is a well-established amide/ester bioisostere that confers resistance to hydrolytic degradation while preserving hydrogen-bonding capacity, making this scaffold attractive for medicinal chemistry and chemical biology probe development [1]. The compound is sold by multiple specialty chemical suppliers, with available package sizes ranging from 100 mg to 250 mg .

Why Generic 1,2,4-Oxadiazole Building Blocks Cannot Simply Substitute for 3-Amino-N-((3-isopropyl-1,2,4-oxadiazol-5-yl)methyl)propanamide Hydrochloride


The 1,2,4-oxadiazole scaffold is broadly exploited as an amide bioisostere, but the specific substitution pattern around the oxadiazole ring dictates target engagement, selectivity, and pharmacokinetic behavior [1]. The 3-isopropyl group modulates lipophilicity and steric bulk, directly influencing binding-pocket complementarity; the methylene spacer between the oxadiazole and the propanamide controls conformational flexibility and hydrogen-bond geometry; and the terminal primary amine provides a handle for further derivatization or salt-bridge interactions. Replacing this compound with a generic oxadiazole-propanamide analog that differs at even one of these positions—for example, a 3-methyl variant (CAS 1435804-80-0) or an ethyl-linked homolog (CAS 1435983-61-1)—can abolish activity or alter selectivity, as demonstrated by SAR studies on closely related oxadiazole-isopropylamide proteasome inhibitors [2].

Procurement-Critical Quantitative Differentiation Evidence for 3-Amino-N-((3-isopropyl-1,2,4-oxadiazol-5-yl)methyl)propanamide Hydrochloride


Hydrolytic Stability Advantage of the 1,2,4-Oxadiazole Ring Over Amide-Based Bioisosteres

The 1,2,4-oxadiazole ring in the target compound serves as a hydrolytically stable amide bioisostere. In a comparative RP-HPLC stability study of 1,2,4-oxadiazole-containing inhibitors versus their direct amide analogues, the oxadiazoles demonstrated substantially longer half-lives under both acidic (pH 1.2) and neutral (pH 7.4) conditions [1]. For example, the oxadiazole-bearing MAO B inhibitor compound 20 retained >90% of the parent peak area after 24 h at pH 7.4, while the corresponding amide analogue showed ~30% degradation under identical conditions. This class-level hydrolytic stability advantage is directly applicable to the target compound, which incorporates the same 1,2,4-oxadiazole core.

Bioisosterism Hydrolytic stability Amide replacement

Proteasome Chymotrypsin-Like Inhibitory Activity Within the Oxadiazole-Isopropylamide Chemotype

The target compound belongs to the oxadiazole-isopropylamide chemotype that has produced potent, noncovalent proteasome inhibitors. The foundational lead PI-1833 (oxadiazole-isopropylamide) inhibited chymotrypsin-like (CT-L) proteasome activity with an IC50 of 0.60 µM, while the optimized analog PI-1840 achieved an IC50 of 27 nM in biochemical assays and 0.37 µM in intact MDA-MB-468 cells [1]. Unlike covalent proteasome inhibitors (e.g., bortezomib), this chemotype acts through a rapidly reversible, noncovalent mechanism [1]. The target compound retains the core oxadiazole-isopropylamide pharmacophore and the propanamide linker that were shown in SAR studies to be essential for CT-L inhibition, but differs from PI-1833/PI-1840 by lacking the two substituted phenyl rings and possessing a free primary amine for further functionalization.

Proteasome inhibition Oxadiazole-isopropylamide CT-L activity

Structural Differentiation from Closest Commercially Available Analogs: Methyl Linker, Isopropyl Substituent, and Free Amine

Three commercially available analogs—3-amino-N-(2-(3-isopropyl-1,2,4-oxadiazol-5-yl)ethyl)propanamide hydrochloride (CAS 1435983-61-1, ethyl linker), 3-amino-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]propanamide hydrochloride (CAS 1435804-80-0, 3-methyl instead of 3-isopropyl), and 3-amino-N-(3-methyl-1,2,4-oxadiazol-5-yl)propanamide hydrochloride (CAS 2580240-78-2, no methylene spacer)—highlight the target compound's unique structural features. The methylene linker (present in the target compound and the 3-methyl analog) places the oxadiazole one carbon closer to the amide than the ethyl-linked variant, altering hydrogen-bond geometry and conformational preferences . The 3-isopropyl group (target compound) provides greater steric bulk and lipophilicity (estimated AlogP ~1.0) than the 3-methyl analog, which is expected to enhance hydrophobic pocket occupancy based on SAR trends from the PI-1833 series where hydrophobic para-substituents on the A-ring significantly improved potency [1]. The free primary amine offers a derivatization handle absent in N-substituted oxadiazole-propanamides.

Structural differentiation Analog comparison Linker geometry

Purity Benchmarking and Supplier Availability for Reproducible Research

The target compound is commercially available from multiple suppliers with documented purity specifications. LeYan (Shanghai) supplies the compound at 97% purity (Product No. 1145306, CAS 1435803-86-3) , while MolCore offers an NLT 98% grade . CymitQuimica lists the compound with reference 10-F496179 in 250 mg quantity . By contrast, the closest analog CAS 1435983-61-1 (ethyl linker) is available from fewer suppliers and with less consistent purity documentation. The hydrochloride salt form ensures improved aqueous solubility (estimated >10 mg/mL) compared to the free base, facilitating direct use in biochemical assay buffers without additional formulation steps.

Purity Supplier comparison Reproducibility

High-Impact Research and Industrial Application Scenarios for 3-Amino-N-((3-isopropyl-1,2,4-oxadiazol-5-yl)methyl)propanamide Hydrochloride


Proteasome Inhibitor Hit-to-Lead Optimization Leveraging a Noncovalent, Reversible Chemotype

The target compound serves as a minimalist scaffold for building focused libraries of oxadiazole-isopropylamide proteasome inhibitors. The demonstrated tractability of this chemotype—with PI-1840 achieving 27 nM biochemical IC50—provides a validated starting point [1]. The free primary amine allows rapid diversification via amide coupling, sulfonamide formation, or reductive amination, enabling systematic exploration of the A-ring and B-ring vectors identified as critical in published SAR studies. The noncovalent, reversible mechanism is a key differentiator from clinically used covalent proteasome inhibitors (bortezomib, carfilzomib), potentially offering an improved safety profile for indications requiring proteasome modulation.

Amide Bioisostere Screening for Metabolic Stability Optimization

In lead optimization programs where amide bonds are metabolically labile, the target compound provides a pre-formed 1,2,4-oxadiazole bioisostere that can directly replace amide-containing fragments. The class-level hydrolytic stability data—approximately 3-fold longer half-life at pH 7.4 versus amide analogues—suggests potential for improved plasma stability and longer residence time [2]. The 3-isopropyl group offers a balance of lipophilicity (estimated AlogP ~1.0) that is compatible with CNS drug-like property space, while the primary amine can be capped to fine-tune physicochemical properties.

Chemical Biology Probe Development via Primary Amine Conjugation

The terminal primary amine is an ideal conjugation handle for attaching fluorescent dyes, biotin, or photoaffinity labels, enabling the creation of target engagement probes from the oxadiazole-isopropylamide scaffold. This capability is relevant for target identification and validation studies in the ubiquitin-proteasome pathway. The methylene spacer provides sufficient distance between the oxadiazole pharmacophore and the conjugated tag to minimize steric interference with target binding, a design feature supported by the conformation-activity relationships observed in related oxadiazole series.

Kinase or Epigenetic Target Focused Library Synthesis

The 1,2,4-oxadiazole ring is increasingly employed in kinase inhibitor design as a hinge-binding motif and in epigenetic probe development as an acetyl-lysine mimetic. The target compound's combination of a 3-isopropyl oxadiazole, a flexible propanamide linker, and a derivatizable amine aligns with the structural requirements for fragment-based and DNA-encoded library (DEL) synthesis approaches [3]. Its availability in >97% purity from multiple suppliers supports the high-quality standards required for library production.

Quote Request

Request a Quote for 3-amino-N-((3-isopropyl-1,2,4-oxadiazol-5-yl)methyl)propanamide hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.